molecular formula C11H24N2O2 B3092268 tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate CAS No. 122632-07-9

tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate

Cat. No.: B3092268
CAS No.: 122632-07-9
M. Wt: 216.32 g/mol
InChI Key: FKJWKSFJVZBEEB-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloro(triphenyl)methane, followed by a series of reactions including Hofmann rearrangement and condensation with tert-butoxycarbonyl ethylenediamine .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocycles and other nitrogen-containing compounds .

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific chemical properties.

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-(2-aminoethoxy)ethyl)-N-methyl carbamate

Uniqueness: tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of tert-butyl and carbamate groups provides stability and reactivity that are valuable in both research and industrial contexts .

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13(5)9-7-6-8-12-4/h12H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJWKSFJVZBEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122632-07-9
Record name tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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